molecular formula C11H11NO3 B586790 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid CAS No. 1794752-91-2

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid

Cat. No. B586790
M. Wt: 208.231
InChI Key: CPXMQDRGVOOXSQ-FIBGUPNXSA-N
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Description

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid (MMIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMIA is a labeled compound, which means that it contains isotopes that can be traced in scientific experiments. This feature makes MMIA a valuable tool for researchers who are studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is not fully understood. However, it is believed that the deuterium-labeled methyl group in 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can interact with various enzymes and proteins in the body. This interaction can provide valuable insights into the biochemical and physiological processes that are being studied.

Biochemical And Physiological Effects

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has been shown to have a range of biochemical and physiological effects. For example, studies have shown that 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can inhibit the activity of certain enzymes, such as cytochrome P450. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments is its ability to act as a tracer molecule. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be easily tracked in experiments, which allows researchers to gain valuable insights into the biochemical and physiological processes that are being studied. However, there are some limitations to using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments. For example, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is a labeled compound, which means that it can be expensive to produce. Additionally, the use of labeled compounds can be more complicated than using non-labeled compounds.

Future Directions

There are many future directions for research involving 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid. One potential avenue is the development of new drugs that contain 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid as a tracer molecule. This could lead to the development of more effective and targeted drugs. Another potential direction is the study of the interactions between 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid and various enzymes and proteins in the body. This could lead to a better understanding of the biochemical and physiological processes that are involved in diseases such as cancer and Alzheimer's disease. Additionally, the use of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in imaging techniques, such as positron emission tomography (PET), could provide a valuable tool for medical diagnosis and treatment.

Synthesis Methods

The synthesis of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid involves the incorporation of deuterium, a heavy isotope of hydrogen, into the indole ring of the molecule. This process is achieved through the use of deuterated reagents during the synthesis process. The resulting compound, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid, contains a deuterium-labeled methyl group, which can be easily traced in scientific experiments.

Scientific Research Applications

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has a wide range of applications in scientific research. One of the most significant applications is in the field of drug discovery. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be used as a tracer molecule to study the metabolism and pharmacokinetics of new drugs. By introducing 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid into a drug molecule, researchers can track the drug's movement through the body and determine how it is metabolized and eliminated.

properties

IUPAC Name

5-methoxy-3-(trideuteriomethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMQDRGVOOXSQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid

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